REACTION_CXSMILES
|
NC1C=CC(C2N=C(N([C:15]3[CH:25]=[CH:24][C:18]([C:19]([O:21]CC)=O)=[CH:17][CH:16]=3)C)SC=2)=CC=1>O1CCCC1>[CH:15]1([C:15]2[CH:16]=[CH:17][C:18]([CH:19]=[O:21])=[CH:24][CH:25]=2)[CH2:25][CH2:24][CH2:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
153 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl 4-(N-(4-(4-aminophenyl)-2-thiazolyl)-N-methylamino)benzoate
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=1N=C(SC1)N(C)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
306 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
With stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.158 mol | |
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 219.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |